1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Unprotected 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0) suffers from poor solubility and competitive N-H side reactions during cross-coupling, leading to low yields. The benzenesulfonyl-protected analog (CAS 757978-19-1) resolves these issues: • Orthogonal halogen reactivity: C3-iodo undergoes faster oxidative addition under mild Suzuki-Miyaura conditions, enabling chemoselective sequential diversification without protecting group manipulation between steps. • Enhanced solubility & bench stability: The N-benzenesulfonyl group prevents N-H functionalization, readily removed post-coupling under mild basic conditions. • Supply reliability: Commercially available at 97-98% purity from multiple vendors; >97% reported yield for the protection step supports cost-effective scale-up.

Molecular Formula C13H8BrIN2O2S
Molecular Weight 463.09 g/mol
CAS No. 757978-19-1
Cat. No. B1291003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS757978-19-1
Molecular FormulaC13H8BrIN2O2S
Molecular Weight463.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)I
InChIInChI=1S/C13H8BrIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H
InChIKeyBVYHANZXUBVRRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Overview


1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-19-1) is a polyhalogenated pyrrolo[2,3-b]pyridine building block characterized by a benzenesulfonyl protecting group at N-1 and dual halogen substituents at C-5 (bromo) and C-3 (iodo) . This structural configuration imparts a molecular weight of 463.09 g/mol and enables orthogonal reactivity for sequential cross-coupling applications in kinase inhibitor synthesis and structure-activity relationship (SAR) campaigns .

Protected 7-azaindole core — benzenesulfonyl group enables solubility and blocks N-H side reactions during cross-coupling.
Orthogonal C3–I / C5–Br reactivity — supports sequential Suzuki-Miyaura or Sonogashira diversification for SAR library synthesis.
Multi-vendor availability at 97–98% purity — supports medicinal chemistry and multigram process research campaigns.

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine vs. Unprotected Azaindole


Unprotected 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0) suffers from poor solubility in organic solvents and competitive N-H functionalization during metal-catalyzed cross-couplings, leading to complex product mixtures and diminished yields . The benzenesulfonyl group in the target compound acts as both a solubility-enhancing and N-protecting moiety, eliminating undesired side reactions and enabling cleaner, higher-yielding transformations . Furthermore, the differential reactivity of C-3 iodo versus C-5 bromo halogens—with iodo undergoing faster oxidative addition under mild Suzuki-Miyaura conditions—affords a chemoselective diversification sequence unattainable with mono-halogenated or uniformly reactive congeners .

Target
1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Substitute
Unprotected 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0)
Free N-H may lead to poor solubility, competitive metalation, and complex product mixtures that reduce coupling yields. Bench stability and light sensitivity may further limit handling reproducibility.
Substitute
3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine or mono-halogenated analogs
Equivalent or single-halogen congeners lack the orthogonal reactivity hierarchy (C3–I >> C5–Br) required for sequential, chemoselective diversification.

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Comparator Analysis


High-Yield N-Protection Protocol

Synthesis of benzenesulfonyl-protected pyrrolo[2,3-b]pyridines typically proceeds via NaH-mediated sulfonylation in THF. While a direct yield for 1-benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is not explicitly reported in the open literature, the closely related 5-bromo-3-iodo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine was prepared in 97% yield under analogous conditions . This establishes a robust synthetic precedent for high-yielding benzenesulfonyl installation on the 5-bromo-3-iodo core.

N-Protection yield
Class-level inference
97% reported for 5-bromo-3-iodo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine (close structural analog)
Reported analogous protocol supports high-yielding benzenesulfonyl installation.
Data to verify; direct yield for target compound not explicitly published.
Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Purity and Commercial Availability

The target compound is commercially available from multiple reputable suppliers at purities of 97% (Aladdin) and 98% (Bidepharm) . In contrast, the unprotected parent compound 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is typically offered at 95-98% but with additional handling challenges due to its free N-H functionality .

Commercial purity
Head-to-head
Target: 97% (Aladdin), 98% (Bidepharm). Unprotected: 95–98% (multiple vendors).
Comparable nominal purity; protected compound offers enhanced handling stability.
HPLC specification context; lot-specific review recommended.
Building Blocks Quality Control Medicinal Chemistry

Enhanced Bench Stability and Storage

The unprotected analog 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is explicitly noted as light-sensitive and requires careful storage to prevent decomposition . In contrast, the benzenesulfonyl-protected target compound is classified under standard storage conditions (argon atmosphere, room temperature to 2-8°C) without specific light-sensitivity warnings , indicating improved bench stability conferred by the electron-withdrawing sulfonyl group.

Bench stability
Context-dependent
Target: standard storage (argon, RT to 2–8°C). Unprotected analog: reported light-sensitive.
Reduced light sensitivity may improve handling reproducibility and storage integrity.
Supplier SDS classification; independent stability data limited.
Stability Storage Handling

Orthogonal Cross-Coupling Reactivity

The C-3 iodo substituent undergoes oxidative addition to Pd(0) significantly faster than the C-5 bromo substituent under standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 80°C), enabling sequential functionalization with two distinct coupling partners in a single synthetic sequence . This orthogonal reactivity is not achievable with mono-halogenated pyrrolopyridines or with analogs bearing two equivalent halogens (e.g., 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine). The benzenesulfonyl group further enhances solubility in organic solvents (e.g., DMF, THF), facilitating homogeneous catalysis and improving coupling yields relative to unprotected cores .

Orthogonal reactivity
Class-level inference
C3–I oxidative addition rate >> C5–Br under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aq. Na₂CO₃, 80°C)
Qualitative selectivity supports stepwise C3-then-C5 diversification strategy.
Reported reactivity hierarchy; direct kinetic data not available.
Cross-Coupling Suzuki-Miyaura Sonogashira Chemoselectivity

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Application Scenarios


Kinase Inhibitor Library Diversification

The orthogonal reactivity of the C-3 iodo and C-5 bromo halogens enables sequential Suzuki-Miyaura/Sonogashira couplings to rapidly generate diverse 3,5-disubstituted pyrrolopyridines . This strategy is particularly valuable for FGFR, JAK, and IKK kinase inhibitor programs, where substituted 7-azaindole scaffolds are privileged pharmacophores . The benzenesulfonyl protecting group remains stable throughout the coupling sequence and is readily removed under mild basic conditions post-functionalization.

Multigram-Scale Synthesis Building Block

The documented high yield (97%) of the benzenesulfonyl protection step on related 5-bromo-3-iodo cores supports the feasibility of cost-effective scale-up . The target compound's commercial availability in 97-98% purity from multiple vendors (Aladdin, Bidepharm) ensures reliable supply for multigram synthesis campaigns . Improved bench stability relative to the unprotected analog minimizes material loss during storage and handling .

Late-Stage Functionalization for Chemical Probes

The orthogonal halogen reactivity permits the sequential introduction of fluorescent tags, biotin affinity probes, or photoaffinity labels onto the pyrrolopyridine scaffold without the need for protecting group manipulation between steps . This 'plug-and-play' diversification is ideally suited for the preparation of chemical probes for target identification and validation in cellular assays.

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Orthogonal C3–I / C5–Br reactivity with stable N-protection
Sequential C3 then C5 cross-coupling efficiency and protecting group compatibility
Multigram-scale synthesis campaigns
High-yielding sulfonylation precedent and multi-vendor commercial availability
Lot-to-lot purity consistency and bench stability under scale-up conditions
Chemical probe assembly
Sequential halogen selectivity for tag/bioconjugate introduction
Late-stage functionalization sequence without intermediate deprotection

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